Cas no 1643937-83-0 (N-(5-Bromo-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)cyclopropanecarboxamide)

N-(5-Bromo-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)cyclopropanecarboxamide is a brominated pyridone derivative featuring a cyclopropanecarboxamide substituent. This compound is of interest in medicinal chemistry and pharmaceutical research due to its potential as a synthetic intermediate for biologically active molecules. The bromine atom at the 5-position enhances reactivity for further functionalization, while the cyclopropane ring contributes to structural rigidity, which may influence binding affinity in target interactions. The 1-methyl-2-oxo-1,2-dihydropyridin-3-yl scaffold provides a versatile pharmacophore, often utilized in kinase inhibitors and other therapeutic agents. Its well-defined structure and synthetic accessibility make it a valuable building block for drug discovery and development.
N-(5-Bromo-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)cyclopropanecarboxamide structure
1643937-83-0 structure
Product name:N-(5-Bromo-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)cyclopropanecarboxamide
CAS No:1643937-83-0
MF:C10H11BrN2O2
MW:271.110541582108
MDL:MFCD31716800
CID:4783265

N-(5-Bromo-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)cyclopropanecarboxamide Chemical and Physical Properties

Names and Identifiers

    • N-(5-bromo-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)cyclopropanecarboxamide
    • Cn1cc(Br)cc(NC(=O)C2CC2)c1=O
    • N-(5-Bromo-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)cyclopropanecarboxamide
    • MDL: MFCD31716800
    • Inchi: 1S/C10H11BrN2O2/c1-13-5-7(11)4-8(10(13)15)12-9(14)6-2-3-6/h4-6H,2-3H2,1H3,(H,12,14)
    • InChI Key: GAONXBQBHHCMBZ-UHFFFAOYSA-N
    • SMILES: BrC1=CN(C)C(C(=C1)NC(C1CC1)=O)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 383
  • Topological Polar Surface Area: 49.4
  • XLogP3: 0.6

N-(5-Bromo-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)cyclopropanecarboxamide Security Information

N-(5-Bromo-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)cyclopropanecarboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Matrix Scientific
192233-2.500g
N-(5-Bromo-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)cyclopropanecarboxamide, 95%
1643937-83-0 95%
2.500g
$1733.00 2023-09-07

Additional information on N-(5-Bromo-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)cyclopropanecarboxamide

Professional Introduction to N-(5-Bromo-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)cyclopropanecarboxamide (CAS No. 1643937-83-0)

N-(5-Bromo-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)cyclopropanecarboxamide, with the CAS number 1643937-83-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of heterocyclic derivatives, characterized by its unique structural framework that integrates a pyridine ring with a cyclopropane moiety. The presence of a bromine substituent at the 5-position of the pyridine ring and the amide functional group at the 3-position introduces a high degree of chemical reactivity, making it a valuable intermediate in the development of novel therapeutic agents.

The structural features of N-(5-Bromo-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)cyclopropanecarboxamide make it particularly interesting for medicinal chemists. The pyridine ring is a common scaffold in many bioactive molecules, often serving as a key pharmacophore that interacts with biological targets. The bromine atom, in particular, provides a handle for further functionalization through cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings, enabling the construction of more complex molecular architectures. Additionally, the amide group can participate in hydrogen bonding interactions, which are crucial for binding affinity and selectivity in drug design.

In recent years, there has been growing interest in the development of small molecule inhibitors targeting various enzymes and receptors involved in metabolic and inflammatory diseases. N-(5-Bromo-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)cyclopropanecarboxamide has been explored as a potential lead compound in this context. Its unique structural motif suggests that it may exhibit inhibitory activity against enzymes such as cyclooxygenases (COX) or lipoxygenases (LOX), which are implicated in pain and inflammation. Preliminary computational studies have indicated that this compound may adopt favorable binding poses within active sites of these enzymes, potentially leading to potent and selective inhibition.

The cyclopropane ring is another critical feature of this compound that contributes to its pharmacological potential. Cyclopropanes are known to enhance binding affinity due to their rigid three-membered ring structure, which can effectively occupy solvent-exposed pockets on biological targets. This rigidity can also improve metabolic stability by preventing conformational flexibility that might facilitate degradation by enzymatic pathways. The incorporation of a cyclopropane into a heterocyclic system like pyridine has been demonstrated to yield compounds with improved pharmacokinetic properties and enhanced biological activity.

Recent advancements in synthetic methodologies have made it possible to access complex heterocyclic derivatives more efficiently than ever before. The synthesis of N-(5-Bromo-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)cyclopropanecarboxamide involves multi-step reactions that showcase the versatility of modern organic chemistry techniques. For instance, the introduction of the bromine atom at the 5-position can be achieved through halogenation reactions using reagents such as N-bromosuccinimide (NBS). The subsequent formation of the pyridine ring can be accomplished via condensation reactions between appropriate carbonyl compounds and ammonia derivatives.

The amide bond formation at the 3-position is typically carried out using coupling reagents like carbodiimides or thioesters. These reactions are highly efficient and provide excellent yields under optimized conditions. The final step involves the incorporation of the cyclopropane moiety, which can be achieved through ring-closing metathesis (RCM) or other cyclopropanation strategies. These synthetic approaches highlight the importance of N-(5-Bromo-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)cyclopropanecarboxamide as a versatile building block for further drug discovery efforts.

In addition to its potential as an enzyme inhibitor, N-(5-Bromo-1-methyl-2 oxo -1 , 2 dihydropyridin -3 - yl)cyclopropanecarboxamide has also been investigated for its possible role as an intermediate in the synthesis of nucleoside analogs. The pyridine ring can be functionalized to introduce nucleobase moieties, while the cyclopropane ring can serve as a handle for further derivatization into more complex nucleoside structures. These studies suggest that this compound may have broader applications in medicinal chemistry beyond enzyme inhibition.

The development of novel antiviral agents has been a critical focus in recent years, particularly in light of emerging infectious diseases. N-(5-Bromo - 1 -methyl - 2 oxo - 1 , 2 dihydropyridin - 3 - yl)cyclopropanecarboxamide has been explored as a potential inhibitor of viral polymerases due to its ability to mimic natural nucleoside structures while incorporating pharmacophores that disrupt viral replication cycles. Early studies have shown promising results in vitro, indicating that this compound may exhibit antiviral activity against various RNA and DNA viruses.

The structural diversity offered by N-(5-Bromo - 1 -methyl - 2 oxo - 1 , 2 dihydropyridin - 3 - yl)cyclopropanecarboxamide makes it an attractive candidate for structure-based drug design initiatives. By leveraging computational methods such as molecular docking and virtual screening, researchers can identify optimal analogs with enhanced potency and selectivity. These computational approaches are complemented by experimental validation through high-throughput screening (HTS) campaigns and X-ray crystallography studies to elucidate binding interactions at atomic resolution.

The future prospects for N-(5-Bromo - 1 -methyl - 2 oxo - 1 , 2 dihydropyridin - 3 - yl)cyclopropanecarboxamide are promising, with ongoing research aimed at optimizing its synthetic routes and exploring new therapeutic applications. Advances in flow chemistry and continuous manufacturing technologies may enable scalable production processes for this compound and its derivatives. Additionally, collaborations between academic institutions and pharmaceutical companies could accelerate preclinical development efforts and bring novel therapeutic agents based on this scaffold to market faster than traditional methods alone would allow.

Recommend Articles

Recommended suppliers
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Hubei Henglvyuan Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Baoji Haoxiang Bio-technology Co.Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk